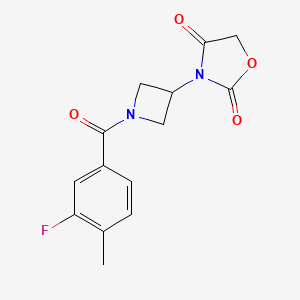

3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

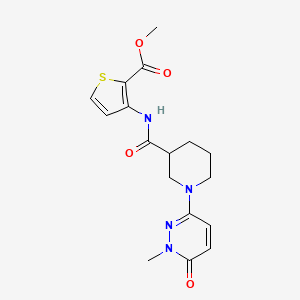

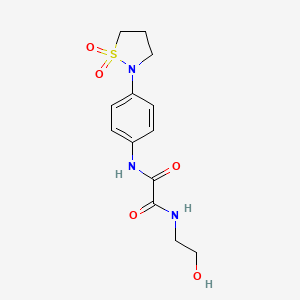

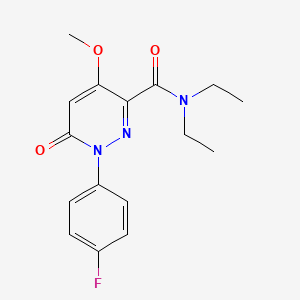

“3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione” is a chemical compound. It is a derivative of azetidin-2-one . Azetidin-2-one derivatives have been identified as having biological potential .

Synthesis Analysis

Azetidin-2-one derivatives are synthesized by exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The synthesis involves the preparation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis

The molecular formula of “3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione” is C14H13FN2O4. The molecular weight is 292.266.Chemical Reactions Analysis

Azetidin-2-one derivatives have been used as versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Convenient Synthesis of Antibiotics A noteworthy application of 3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione derivatives involves the synthesis of antibiotics such as Linezolid. The process includes an efficient cyclization from isoserine-derived α-hydroxy amide to the (aminomethyl)oxazolidine-2,4-dione, followed by selective reduction to yield Linezolid with high overall yield. This synthesis path offers a convenient route to the antibiotic, showcasing the compound's utility in drug development (Greco et al., 2014).

Versatile Synthesis for α-Hydroxyamides Another significant application is the versatile synthesis of quaternary 1,3-oxazolidine-2,4-diones, leading to α-hydroxyamides with a quaternary stereocenter. This method demonstrates the compound's role in creating structurally complex and pharmacologically relevant molecules through a novel synthetic pathway (Merino et al., 2010).

Pharmacological Applications

Anticancer Activity Research has extended into the anticancer domain, where derivatives of 3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione have been synthesized and evaluated for their potential anticancer activities. Notably, specific derivatives have shown promising results against breast cancer cell lines, suggesting a potential for these compounds in cancer therapy (Kumar & Sharma, 2022).

Antimicrobial Agents The synthesis of novel oxazolidinone derivatives has also been explored for antimicrobial applications. Compounds synthesized from 3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione derivatives exhibited potential as antimicrobial agents, highlighting the broad spectrum of biological activity these molecules possess (Devi et al., 2013).

Eigenschaften

IUPAC Name |

3-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O4/c1-8-2-3-9(4-11(8)15)13(19)16-5-10(6-16)17-12(18)7-21-14(17)20/h2-4,10H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBFVJGIGSKFHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)COC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)oxazolidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)

![N-(tert-butyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2804181.png)

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2804197.png)

![diethyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2804199.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2804201.png)